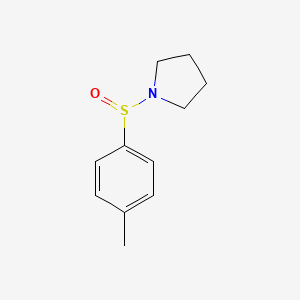
Barium--palladium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium–palladium (1/1) is an intermetallic compound composed of barium and palladium in a 1:1 ratio. This compound is part of the barium-palladium system, which includes several intermetallic phases. Barium–palladium (1/1) is known for its unique structural and chemical properties, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium–palladium (1/1) can be synthesized through various methods, including direct combination of elemental barium and palladium. The reaction typically occurs at high temperatures in an inert atmosphere to prevent oxidation. One common method involves heating a mixture of barium and palladium powders in a vacuum or argon atmosphere until the desired intermetallic compound forms .
Industrial Production Methods
Industrial production of barium–palladium (1/1) often involves electric-arc melting of barium and palladium in an argon medium. This method ensures a high-purity product by minimizing contamination from other elements. The resulting intermetallic compound is then processed into the desired form, such as powders or ingots, for further use .
Analyse Chemischer Reaktionen
Types of Reactions
Barium–palladium (1/1) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents.
Substitution: Participates in substitution reactions with other metals or compounds.
Common Reagents and Conditions
Common reagents used in reactions with barium–palladium (1/1) include oxygen, hydrogen, and various acids. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired reaction pathway .
Major Products Formed
The major products formed from reactions involving barium–palladium (1/1) include barium oxide, palladium oxide, and various substituted compounds depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Barium–palladium (1/1) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of barium–palladium (1/1) involves its ability to interact with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic and structural properties. The presence of both barium and palladium in the compound allows for a synergistic effect, enhancing its catalytic activity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Barium–palladium (1/1) can be compared to other intermetallic compounds, such as:
Barium–palladium (2/1): Another compound in the barium-palladium system with different stoichiometry and properties.
Barium–palladium (5/1): Known for its distinct crystal structure and higher barium content.
Palladium–barium (1/2): A compound with a higher palladium content, exhibiting different chemical and physical properties.
Barium–palladium (1/1) is unique due to its specific 1:1 ratio, which imparts distinct structural and electronic characteristics, making it suitable for a variety of specialized applications .
Eigenschaften
CAS-Nummer |
55127-37-2 |
|---|---|
Molekularformel |
BaPd |
Molekulargewicht |
243.75 g/mol |
IUPAC-Name |
barium;palladium |
InChI |
InChI=1S/Ba.Pd |
InChI-Schlüssel |
HKNWKTRXBJXGMT-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


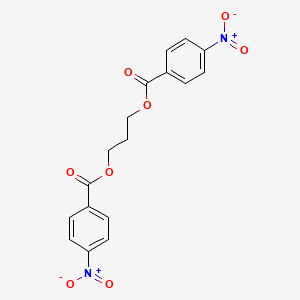

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

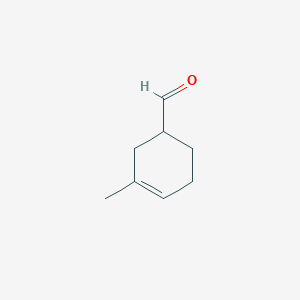
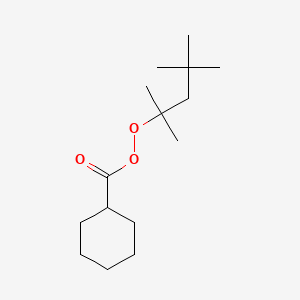
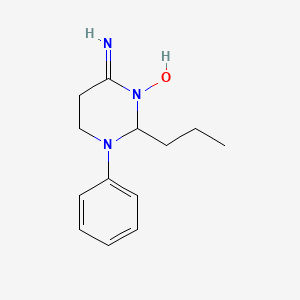
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)

![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
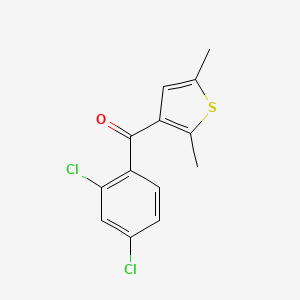
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
